4,5-dibromopyridazine
Overview
Description
Pyridazine, 4,5-dibromo- is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions . It is an important representative of six-membered nitrogen heterocycles . The practical significance of pyridazine compounds is demonstrated in various applications such as pharmaceuticals, optical materials, and ligands for catalysis .
Synthesis Analysis
The synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found . Buchwald-Hartwig or Ullmann techniques are successful for incorporation of a weak nitrogen base, such as carbazole, into the [1,2,5]thiadiazolo [3,4- d ]pyridazine core .Chemical Reactions Analysis
The behavior of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine was investigated using various protocols . It was found to be inert under all the conditions examined . The cyclic voltammogram showed that 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine can be easily oxidized to form a stable anion radical .Scientific Research Applications
Synthesis and Biological Activity
Pyridazine derivatives, including "Pyridazine, 4,5-dibromo-" and its analogs, are synthesized for their notable biological activities. These derivatives have demonstrated a broad spectrum of biological effects, such as antitumor, antibacterial, analgesic, and diuretic activities. Pyridopyridazine derivatives, in particular, have been highlighted for their role as selective inhibitors of phosphodiesterase 5 and 4, indicating their potential in treating diseases related to these enzymes. These derivatives are also studied for their ligand properties concerning GABA-A receptor benzodiazepine binding sites, showcasing their relevance in neurological research. The wide-ranging biological activity of these compounds underscores the importance of their synthesis for medicinal chemistry applications (Wojcicka & Nowicka-Zuchowska, 2018).
Anticancer and Antimicrobial Effects
Research into the imidazo[1,2-b]pyridazine scaffold, which shares structural similarities with "Pyridazine, 4,5-dibromo-", reveals its importance in medicinal chemistry due to its diverse bioactive molecules. This class of compounds, especially highlighted by the successful kinase inhibitor ponatinib, has spurred exploration into imidazo[1,2-b]pyridazine-containing derivatives for their therapeutic applications in cancer and other diseases. The review of these compounds unveils their structure-activity relationships (SAR), providing insights into their potential as novel therapeutic agents (Garrido et al., 2021).
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including those derived from pyridazine, have been extensively studied for their utility in organic synthesis and catalysis, as well as for their drug applications. These compounds are pivotal in forming metal complexes, designing catalysts, and serving as intermediates in asymmetric catalysis and synthesis. Their biological importance is underscored by potent anticancer, antibacterial, and anti-inflammatory activities, marking them as critical subjects in advanced chemistry and drug development investigations (Li et al., 2019).
Future Directions
Pyridazines are of enormous interest, first of all, because of their biological activity . Since the 1970s, the popularity of pyridazines started to increase, which finally resulted in the synthesis of a variety of derivatives, which are successfully used in pharmaceutics and agrochemistry . The formation of rather stable S…η 2 - (N=N) bound chains in 4,7-bis (alkylthio)- [1,2,5]thiadiazolo [3,4- d ]pyridines makes these compounds promising for the design of liquid crystals .
Properties
IUPAC Name |
4,5-dibromopyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-8-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXWYINFVKOAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314901 | |
Record name | 4,5-Dibromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023817-06-2 | |
Record name | 4,5-Dibromopyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1023817-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dibromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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